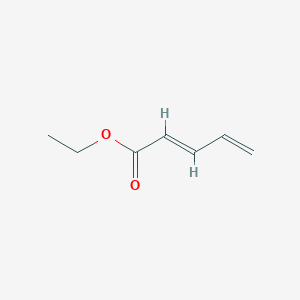

(E)-Ethyl penta-2,4-dienoate

Descripción

Significance of Diene Systems in Modern Organic Synthesis and Materials Science

Diene systems, particularly conjugated dienes, are fundamental building blocks in organic synthesis. numberanalytics.com Their ability to participate in a variety of reactions, most notably cycloaddition reactions like the Diels-Alder reaction, allows for the efficient construction of cyclic and complex molecular architectures. fiveable.menumberanalytics.com This reactivity is crucial for the synthesis of natural products and pharmaceuticals. numberanalytics.com

In materials science, conjugated dienes are instrumental in the production of polymers. firsthope.co.intheorango.com The polymerization of dienes like butadiene and isoprene (B109036) leads to the formation of synthetic rubbers with diverse applications, including tires, adhesives, and coatings. theorango.comtheorango.com The incorporation of conjugated diene units into polymer backbones can impart desirable properties such as flexibility, chemical resistance, and thermal stability. theorango.comvulcanchem.com

Overview of Alpha,Beta-Unsaturated Esters as Key Building Blocks

Alpha,beta-unsaturated esters are a class of organic compounds containing an ester group conjugated with a carbon-carbon double bond. fiveable.mewikipedia.org This structural motif makes them highly reactive and versatile intermediates in organic synthesis. fiveable.me The electron-withdrawing nature of the ester group enhances the electrophilicity of the β-carbon, making them susceptible to nucleophilic attack in conjugate addition reactions, such as the Michael reaction. fiveable.mewikipedia.org They are widely found in biologically active molecules and are key precursors in the synthesis of various pharmaceuticals and natural products. nih.gov The stereoselective synthesis of (E)- or (Z)-isomers of α,β-unsaturated esters is a significant area of research, as the geometry of the double bond can profoundly influence the biological activity of the final product. nih.gov

Current Research Frontiers Involving (E)-Ethyl penta-2,4-dienoate (B1249696)

(E)-Ethyl penta-2,4-dienoate is a specific α,β-unsaturated ester that serves as a versatile tool in organic synthesis. Current research often focuses on its utility in cycloaddition reactions and as a diene in Diels-Alder transformations to construct complex cyclic structures.

Recent studies have explored its role as a precursor in the synthesis of potentially bioactive molecules. For instance, it has been investigated as a starting material for the synthesis of anticancer agents, leveraging its reactive diene system to form intermediates that could target cancer cells. Additionally, its derivatives are being explored for their potential in the fragrance and flavor industries. vulcanchem.com

The synthesis of (E)-Ethyl penta-2,4-dienoate itself is an active area of research, with methodologies like the Horner-Wadsworth-Emmons and Wittig reactions being commonly employed to ensure the desired (E)-stereoselectivity. Palladium-catalyzed cross-coupling reactions, such as the Negishi and Suzuki couplings, have also proven effective in the stereoselective synthesis of this and related dienoate esters. pnas.org These methods allow for the preparation of all four possible stereoisomers with high purity. pnas.org

Furthermore, computational studies, including Density Functional Theory (DFT) calculations, are being used to understand the mechanisms of reactions involving dienoates like (E)-Ethyl 5-(phenylsulfonyl)penta-2,4-dienoate, a derivative of the title compound. acs.org These theoretical investigations provide valuable insights into the regio- and stereoselectivity of their cycloaddition reactions. acs.org

Properties of (E)-Ethyl penta-2,4-dienoate

| Property | Value |

| Molecular Weight | 126.15 g/mol nih.gov |

| Molecular Formula | C7H10O2 nih.gov |

| IUPAC Name | ethyl (2E)-penta-2,4-dienoate nih.gov |

| CAS Number | 13369-23-8 |

| Physical Description | Colorless liquid rsc.org |

| LogP | 1.291 vulcanchem.com |

| Refractive Index | 1.441 vulcanchem.com |

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl (2E)-penta-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-3-5-6-7(8)9-4-2/h3,5-6H,1,4H2,2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJNQUDSDVIYEO-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for E Ethyl Penta 2,4 Dienoate and Its Stereoisomers

Stereoselective Olefination Strategies

Olefination reactions are fundamental in the construction of carbon-carbon double bonds and are widely employed in the synthesis of conjugated systems like ethyl penta-2,4-dienoate (B1249696). The choice of olefination strategy is paramount in controlling the stereochemical outcome of the reaction.

Contemporary Wittig Reaction Applications for Dienyl Ester Synthesis

The Wittig reaction, a cornerstone of alkene synthesis, involves the reaction of a phosphorus ylide with a carbonyl compound. iitk.ac.inchemistrysteps.com Its versatility extends to the synthesis of dienes, where a bis-phosphorus ylide can react with two carbonyl compounds to form a conjugated diene. iitk.ac.in While the classical Wittig reaction can sometimes lead to mixtures of E and Z isomers, modern applications have refined conditions to enhance stereoselectivity. For the synthesis of (E)-ethyl penta-2,4-dienoate, stabilized ylides are typically employed to favor the formation of the (E)-isomer. The reaction conditions, such as solvent polarity and temperature, can be fine-tuned to optimize the stereochemical outcome. For instance, the use of specific bases and solvents can drive the reaction towards the desired E-configuration. The Wittig reaction remains a powerful tool, particularly in the synthesis of natural products and pharmaceuticals where specific alkene geometries are crucial. iitk.ac.inunigoa.ac.in

Optimized Horner-Wadsworth-Emmons (HWE) Olefination Protocols for (E)-Stereocontrol

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is renowned for its high (E)-selectivity in the synthesis of α,β-unsaturated esters. uta.edu This method utilizes phosphonate-stabilized carbanions, which are generally more reactive than the corresponding phosphonium (B103445) ylides. uta.edu A significant advantage of the HWE reaction is the formation of a water-soluble phosphate (B84403) byproduct, which simplifies purification. uta.edu

For the synthesis of (E)-ethyl penta-2,4-dienoate, the HWE reaction is a preferred method. evitachem.com The reaction of an appropriate aldehyde with a phosphonoacetate, in the presence of a base like lithium hydroxide, yields the target (E)-dienyl ester. evitachem.com The high (E)-selectivity is a result of the thermodynamic stability of the intermediates leading to the E-product. nih.gov Research has shown that conditions for HWE reactions can be optimized to achieve excellent stereocontrol. For example, the reaction between cinnamaldehydes and triethyl phosphonoacetate has been shown to produce (E,E)-configured esters in high yields. nih.gov However, it is noteworthy that while highly effective for many dienoates, the HWE method has limitations in producing certain stereoisomers, such as the 2E,4Z and 2Z,4Z isomers, with high selectivity. researchgate.netpnas.org

Still-Gennari (SG) Olefination for Targeted Stereoisomers

To address the challenge of synthesizing (Z)-alkenes, the Still-Gennari (SG) olefination was developed as a modification of the HWE reaction. nih.govnumberanalytics.com This method employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) phosphonoacetate, in combination with strong, non-coordinating bases like potassium hexamethyldisilazide (KHMDS) and a crown ether. numberanalytics.comthieme-connect.com These conditions favor the kinetic product, leading to high (Z)-selectivity. ic.ac.uk

The SG olefination is a powerful tool for accessing specific stereoisomers of dienyl esters that are difficult to obtain through traditional HWE protocols. researchgate.netpnas.org For instance, it has been successfully used to synthesize (Z)-dienyl esters as single alkene stereoisomers. nih.gov While highly effective for many substrates, the SG olefination can exhibit unpredictable behavior with certain substrates, such as those containing stannyl (B1234572) groups. researchgate.net In some cases, the Ando modification of the HWE reaction has proven to be a better alternative for achieving high Z-selectivity. researchgate.netuni-halle.de The strategic combination of different olefination techniques, such as a Pd-catalyzed alkenylation followed by an SG olefination, has enabled the synthesis of complex trienoic esters with high stereoselectivity. pnas.org

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering highly efficient and selective methods for the formation of carbon-carbon bonds. mdpi.comnih.gov These reactions are particularly valuable for the stereoselective synthesis of conjugated dienes and polyenes.

Palladium-Catalyzed Alkenylation (Negishi Coupling) for Regio- and Stereoselectivity

The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is a versatile method for creating C-C bonds. nih.govorganic-chemistry.org This reaction is particularly noted for its high regio- and stereoselectivity, making it an excellent choice for the synthesis of complex molecules with defined stereochemistry. nih.gov

In the context of dienyl ester synthesis, the Negishi coupling has been successfully employed to prepare all four stereoisomers of ethyl undeca-2,4-dienoate with greater than 98% isomeric purity. researchgate.netpnas.org This was achieved by coupling ethyl (E)- and (Z)-β-bromoacrylates with appropriate alkenylzinc reagents. researchgate.netpnas.org The reaction demonstrates broad applicability and high stereoselectivity, consistently yielding products with ≥97–98% stereoselectivity. pnas.org The Negishi coupling has also been integrated into tandem processes, such as alkyne elementometalation followed by Pd-catalyzed alkenylation, to afford highly substituted dienes and oligoenes. researchgate.netmdpi.com

| Reactants | Catalyst/Conditions | Product Stereoisomer | Selectivity | Reference |

| Ethyl (E)-β-bromoacrylate and (E)-1-alkenylzinc reagent | Pd catalyst | (2E,4E)-Dienoate | ≥98% | researchgate.netpnas.org |

| Ethyl (Z)-β-bromoacrylate and (E)-1-alkenylzinc reagent | Pd catalyst | (2Z,4E)-Dienoate | ≥98% | researchgate.netpnas.org |

| Ethyl (E)-β-bromoacrylate and (Z)-1-alkenylzinc reagent | Pd catalyst | (2E,4Z)-Dienoate | ≥98% | researchgate.netpnas.org |

| Ethyl (Z)-β-bromoacrylate and (Z)-1-alkenylzinc reagent | Pd catalyst | (2Z,4Z)-Dienoate | ≥98% | researchgate.netpnas.org |

Iron-Catalyzed Cross-Coupling in Dienyl Ester Construction

Iron-catalyzed cross-coupling reactions have gained significant attention as a more sustainable and economical alternative to methods employing precious metals like palladium. acs.org Iron catalysts have been shown to be effective in a variety of coupling reactions, including the synthesis of 1,3-dienes. acs.orgnih.gov

One notable application is the iron-catalyzed coupling of α-allenyl esters with Grignard reagents, which provides a practical route to a diverse range of substituted 1,3-dienes under mild conditions. nih.gov Another approach involves the iron-catalyzed cross-coupling of ethyl-(2E,4Z)-5-chloropenta-2,4-dienoate with n-pentylmagnesiumbromide. Iron catalysts have also been utilized in stereoconvergent 1,4-hydrosilylation reactions of conjugated dienes, demonstrating their potential for controlling stereochemistry. nih.govdigitellinc.comthieme-connect.com In these reactions, the choice of ligand on the iron catalyst can be crucial in determining the stereochemical outcome. nih.govdigitellinc.com Furthermore, iron-catalyzed difunctionalization of 1,3-dienes has been developed, offering a pathway to versatile β-unsaturated products with high levels of regio- and stereoselectivity. rsc.org

| Reaction Type | Catalyst/Reagents | Key Features | Reference |

| Cross-coupling | Fe(acac)₃ / Grignard reagents | Synthesis of structurally diverse 1,3-dienes | nih.gov |

| Cross-coupling | Iron catalyst / n-pentylmagnesiumbromide | Synthesis of (E)-Ethyl penta-2,4-dienoate | |

| Stereoconvergent 1,4-hydrosilylation | α-diimine ligand-modified iron catalyst | Synthesis of Z-allylsilanes from E/Z mixtures of dienes | nih.govdigitellinc.com |

| 1,2-azidoalkylation | Iron catalyst / TMSN₃ | High regio- and stereoselectivity for β-unsaturated azido (B1232118) products | rsc.org |

Selective Suzuki and Heck Alkenylation Methodologies

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for the stereoselective construction of 1,3-dienes. nih.gov However, achieving high stereopurity can be challenging, often contending with issues of stereo scrambling. nih.gov

The Heck alkenylation has proven effective for synthesizing specific stereoisomers of dienoic esters. For instance, the 2E,4E and 2E,4Z isomers of ethyl undeca-2,4-dienoate have been prepared with isomeric purity of ≥98%. researchgate.netpnas.org However, the synthesis of the 2Z,4E isomer via this method is less selective, yielding a purity of ≤95%. researchgate.netpnas.org

The Suzuki-Miyaura coupling offers a versatile alternative, though standard conditions using conventional alkoxide and carbonate bases can also result in stereo scrambling, particularly for the (2Z,4E)-isomers. nih.govpnas.org Research has shown that the choice of base is critical for controlling the stereochemical outcome. A significant improvement in selectivity was achieved by utilizing cesium fluoride (B91410) (CsF) or tetrabutylammonium (B224687) fluoride (nBu₄NF) as a promoter base. pnas.org This modification suppresses stereoisomerization and allows for the synthesis of all four stereoisomers of ethyl undeca-2,4-dienoate in high yields (>80%) and with excellent selectivity (≥98%). pnas.org

A stereoselective Suzuki cross-coupling strategy employing vinyl triflates and vinylboronic acids has also been developed, providing an efficient route to ethyl-substituted conjugated dienoic esters with high yields and stereoselectivity. organic-chemistry.org This approach is particularly advantageous as it overcomes the limitations of poor stereocontrol often seen in traditional olefination reactions when using bulkier side chains. organic-chemistry.org

Table 1: Comparison of Stereoselectivity in Heck and Suzuki Couplings for Ethyl undeca-2,4-dienoate Isomers

| Isomer | Heck Alkenylation Purity | Suzuki Coupling Purity (Conventional Base) | Suzuki Coupling Purity (CsF or nBu₄NF Base) |

|---|---|---|---|

| 2E,4E | ≥ 98% | ≥ 98% | ≥ 98% |

| 2E,4Z | ≥ 98% | ≥ 98% | ≥ 98% |

| 2Z,4E | ≤ 95% | ≤ 95% | ≥ 98% |

| 2Z,4Z | Not readily prepared (≤ 90%) | ≥ 98% | ≥ 98% |

Data sourced from PNAS. pnas.org

Controlled Isomerization Processes in Dienyl Ester Synthesis

The isomerization of less stable dienyl systems into their thermodynamically favored conjugated forms is a key strategy in organic synthesis. An indium-mediated 2-oxonia Cope rearrangement has been described for the isomerization of 1,4-dienols to their corresponding conjugated 1,3-dienol isomers, which are valuable precursors for dienyl esters. nih.govacs.org

This process typically involves the γ-allylation of an aldehyde with a pentadienylindium reagent in a protic solvent to form the kinetic 1,4-dienol product. nih.gov Subsequent exposure of this product to a catalytic amount of indium triflate (In(OTf)₃) at room temperature triggers the rearrangement to the thermodynamically more stable α-allylic alcohol, the 1,3-dienol. nih.govacs.org This method demonstrates good substrate scope and proceeds efficiently. nih.gov For example, 1-phenyl-2-vinylbut-3-en-1-ol can be isomerized to (E)-1-phenylhexa-3,5-dien-1-ol in 67% yield. acs.org

Table 2: Selected Examples of Indium-Mediated Isomerization of 1,4-Dienols to 1,3-Dienols

| 1,4-Dienol Precursor | Isomerized 1,3-Dienol Product | Yield |

|---|---|---|

| 1-Phenyl-2-vinylbut-3-en-1-ol | (E)-1-Phenylhexa-3,5-dien-1-ol | 67% |

| 1-(4-Bromophenyl)-2-vinylbut-3-en-1-ol | (E)-1-(4-Bromophenyl)hexa-3,5-dien-1-ol | 72% |

Organometallic Reagent-Mediated Syntheses (e.g., Grignard, Organolithium)

Organometallic reagents are instrumental in the synthesis of ethyl penta-2,4-dienoate and its derivatives. Beyond the well-established Suzuki and Heck couplings, other metal-mediated reactions provide alternative synthetic routes.

Iron-catalyzed cross-coupling reactions have been employed, such as the reaction of ethyl-(2E,4Z)-5-chloropenta-2,4-dienoate with the Grignard reagent n-pentylmagnesium bromide. This demonstrates the utility of Grignard reagents in forming carbon-carbon bonds to construct the dienoate backbone. Furthermore, Grignard reagents can be used to convert pre-formed conjugated dienoic esters into the corresponding ethyl ketones while maintaining the original stereochemistry. organic-chemistry.org

The addition of various organometallic pentadienyl species to carbonyls is another effective strategy. Reagents such as pentadienylindium, pentadienylzincates, and penta-2,4-dienyltitanium complexes have been successfully added to aldehydes and ketones. acs.org The indium-mediated Barbier-type addition is particularly noteworthy due to its tolerance of various functional groups and lower toxicity. acs.org Horner-Wadsworth-Emmons type reactions, often utilizing sodium hydride as a base to generate the phosphorus ylide, are also a common method for synthesizing (E)-ethyl penta-2,4-dienoate analogs from aldehydes. oup.com

Table 3: Organometallic Reagents in the Synthesis of Dienyl Esters and Precursors

| Organometallic Reagent Type | Metal | Example Application | Reference |

|---|---|---|---|

| Grignard Reagent | Mg | Fe-catalyzed cross-coupling with a chlorodienoate. | |

| Organozinc Reagent | Zn | Addition of pentadienylzincates to carbonyls. | acs.org |

| Organotitanium Reagent | Ti | Addition of penta-2,4-dienyltitanium to carbonyls. | acs.org |

| Organoindium Reagent | In | Barbier-type addition of pentadienylindium to carbonyls. | acs.org |

Synthesis of Structurally Modified (E)-Ethyl penta-2,4-dienoate Analogs

The core structure of (E)-ethyl penta-2,4-dienoate can be extensively modified to produce a wide range of analogs with diverse functionalities and potential applications. These syntheses often rely on established olefination and cross-coupling methodologies.

A common strategy is the Horner-Wadsworth-Emmons reaction, which couples an aldehyde with a phosphonate (B1237965) reagent. For instance, various heteroaromatic analogs, such as ethyl (2E,4E)-5-(6-(dimethylamino)pyridin-3-yl)penta-2,4-dienoate, have been synthesized by reacting triethyl 4-phosphonocrotonate with the corresponding substituted aldehydes in the presence of sodium hydride. oup.com This method has been used to produce pyridine (B92270) and pyrazine-containing analogs with yields ranging from 65% to 74%. oup.com

Other complex analogs have been synthesized for biological evaluation. Strigolactone analogs, which regulate plant development, have been prepared, such as (2E,4E)-methyl 4-methyl-5-(4-methyl-5-oxo-2,5-dihydrofuran-2-yloxy)penta-2,4-dienoate. researchgate.net Phenyl-substituted analogs like (2Z,4E)-5-phenylpenta-2,4-dienoic acid have been synthesized to study their effects on biological processes like root gravitropism. kyushu-u.ac.jp Further functionalization can be achieved by introducing sulfonyl groups, as seen in the synthesis of ethyl (2E,4Z)-5-diethylamino-2-(phenylsulfonyl)penta-2,4-dienoate. nih.gov The extension of the conjugated system has also been explored through the synthesis of ethyl trideca-2,4,6-trienoate stereoisomers. researchgate.net

Table 4: Examples of Synthesized (E)-Ethyl penta-2,4-dienoate Analogs

| Analog Name | Synthetic Method | Key Modification | Reference |

|---|---|---|---|

| Ethyl (2E,4E)-5-(5-(dimethylamino)pyridin-2-yl)penta-2,4-dienoate | Horner-Wadsworth-Emmons | Dimethylamino-pyridine group | oup.com |

| (2E,4E)-Methyl 4-methyl-5-(4-methyl-5-oxo-2,5-dihydrofuran-2-yloxy)penta-2,4-dienoate | Not specified | D-ring of strigolactone | researchgate.net |

| (2Z,4E)-5-Phenylpenta-2,4-dienoic acid | Horner-Emmons / Ando-modified | Phenyl group and Z-isomer at C2 | kyushu-u.ac.jp |

| Ethyl (2E,4Z)-5-diethylamino-2-(phenylsulfonyl)penta-2,4-dienoate | Knoevenagel condensation | Phenylsulfonyl and diethylamino groups | nih.gov |

Elucidation of Reactivity and Reaction Mechanisms of E Ethyl Penta 2,4 Dienoate

Cycloaddition Reactions and Their Mechanisms

The conjugated diene structure of (E)-Ethyl penta-2,4-dienoate (B1249696) makes it an excellent candidate for participating in pericyclic reactions, especially cycloadditions. evitachem.com These reactions are fundamental in the stereoselective construction of cyclic frameworks.

Diels-Alder Reactions as Diene and Dienophile Equivalents

(E)-Ethyl penta-2,4-dienoate can function as a diene in Diels-Alder reactions, reacting with dienophiles to form six-membered rings. vulcanchem.com This reactivity is a cornerstone of its utility in synthesizing complex cyclic molecules. The electron-withdrawing nature of the ethyl ester group influences the electron density of the diene system, affecting its reactivity towards different dienophiles. While it typically acts as the diene component, the possibility of it or its derivatives acting as a dienophile exists, particularly when substituted with strongly electron-withdrawing groups.

A related compound, (2E,4E)-2,4-hexadien-1-ol, has been utilized in intramolecular Diels-Alder reactions, highlighting the versatility of such diene systems in forming bicyclic products. rsc.org

[3+2] Cycloaddition with Azomethine Ylides

(E)-Ethyl penta-2,4-dienoate and its derivatives act as effective dipolarophiles in [3+2] cycloaddition reactions with azomethine ylides. These reactions lead to the synthesis of highly functionalized pyrrolidine (B122466) derivatives. acs.org A notable example involves the reaction of (2E,4E)-ethyl 5-(phenylsulfonyl)penta-2,4-dienoate with azomethine ylides, generated in situ from isatin (B1672199) and sarcosine, to produce spiro-pyrrolidine-oxindoles. acs.orgsemanticscholar.org

The reaction is chemo-, regio-, and stereoselective, with the azomethine ylide adding across one of the double bonds of the dienoate system. acs.orgresearchgate.net Density functional theory (DFT) calculations have been employed to understand the mechanism and stereochemical outcomes of these cycloadditions. acs.org The frontier molecular orbitals (FMOs) of the reactants play a crucial role in determining the regioselectivity, with the interaction between the highest occupied molecular orbital (HOMO) of the azomethine ylide and the lowest unoccupied molecular orbital (LUMO) of the dienoate being pivotal.

Table 1: Examples of [3+2] Cycloaddition Reactions with Azomethine Ylides

| Diene | Dipole | Product Type | Ref. |

| (2E,4E)-Ethyl 5-(phenylsulfonyl)penta-2,4-dienoate | Azomethine ylides | Pyrrolidine and spiroheterocyclic compounds | acs.org |

| (E)-Ethyl penta-2,4-dienoate | Azomethine ylides (from isatin and sarcosine) | Spiro-pyrrolidine-oxindoles | semanticscholar.org |

[3+2] Cycloaddition with Nitrones

Similar to its reactivity with azomethine ylides, (E)-Ethyl penta-2,4-dienoate and its derivatives undergo [3+2] cycloaddition with nitrones to yield isoxazolidine (B1194047) derivatives. acs.org The reaction of (2E,4E)-ethyl 5-(phenylsulfonyl)penta-2,4-dienoate with various nitrones has been shown to proceed with good yields and high selectivity. acs.orgacs.org These reactions provide a direct route to five-membered nitrogen- and oxygen-containing heterocycles. The regioselectivity is again governed by FMO interactions, leading to specific constitutional isomers. researchgate.net

[3+2] Cycloaddition with Nitrile Oxides

The versatility of (E)-Ethyl penta-2,4-dienoate as a dipolarophile extends to its reaction with nitrile oxides, which results in the formation of isoxazoline (B3343090) derivatives. acs.org The [3+2] cycloaddition of (2E,4E)-ethyl 5-(phenylsulfonyl)penta-2,4-dienoate with nitrile oxides has been demonstrated as a one-pot, selective synthesis of these heterocyclic compounds. acs.orgacs.org This methodology is valuable for creating molecules with potential biological activity. researchgate.net

Formal Annulation Reactions (e.g., [2+3] Cycloadditions)

(E)-Ethyl penta-2,4-dienoate and related structures can participate in formal annulation reactions, which may proceed through stepwise mechanisms rather than concerted cycloadditions. For instance, a facile and divergent synthesis of 2,3-dihydro-1H-pyrroles has been developed through a formal [2+3] annulation of 2,4-pentadienenitriles with ethyl isocyanoacetate. rsc.org This reaction is catalyzed by DBU and demonstrates how the reaction conditions can be varied to achieve different products. rsc.org

Furthermore, phosphine-catalyzed [4+2] annulations between allenoates and imines are powerful methods for constructing tetrahydropyridine (B1245486) derivatives. orgsyn.org While not a direct reaction of (E)-ethyl penta-2,4-dienoate, these related annulations highlight the broader reactivity patterns of conjugated systems in forming heterocyclic structures. orgsyn.org

Nucleophilic Addition Reactions

The electron-deficient nature of the conjugated system in (E)-Ethyl penta-2,4-dienoate, enhanced by the ester group, makes it susceptible to nucleophilic attack. Nucleophilic addition reactions can occur at the β- or δ-positions (positions 2 and 4 relative to the carbonyl group).

The stereochemistry of the nucleophilic addition of amines to (E)-ethyl 2,4-pentadienoate has been investigated. oup.com It was found that high Z-selectivity can be achieved in the resulting allylic amine products. This stereochemical outcome is influenced by factors such as the nature of the amine, solvent, temperature, and concentration. A "syn effect" has been proposed to explain the preferential formation of the sterically less favorable Z-isomer under certain conditions. oup.com

Stereochemical Course of Nucleophilic Addition: Investigating the "Syn Effect"

The stereochemistry of nucleophilic addition to (E)-Ethyl penta-2,4-dienoate is a subject of significant interest, particularly concerning the "syn effect." This effect governs the stereochemical outcome of the addition of nucleophiles, such as amines, to the conjugated diene system. Research has shown that the reaction of amines with (E)-Ethyl penta-2,4-dienoate can lead to the preferential formation of the sterically less favored (Z)-allylic amine product. nih.govacs.org

A study by Yamazaki et al. investigated the nucleophilic addition of various amines to (E)-Ethyl penta-2,4-dienoate. acs.org They observed that acyclic secondary amines, in particular, exhibited high Z-selectivity. This outcome is attributed to the "syn effect," a phenomenon rationalized by n/σ→π* interaction and/or 6π-electron homoaromaticity in the transition state. nih.govacs.org The reaction conditions, including the nature of the amine, solvent, temperature, and concentration, were found to influence the Z/E ratio of the resulting allylic amine. acs.org For instance, the addition of diethylamine (B46881) in tetrahydrofuran (B95107) (THF) at 25°C resulted in a notable Z/E ratio, highlighting the influence of the syn effect even in the presence of an ester as the electron-withdrawing group. acs.org

Table 1: Stereoselectivity of Nucleophilic Addition of Amines to (E)-Ethyl penta-2,4-dienoate in THF at 25°C acs.org

| Amine | Product | Yield (%) | Z/E Ratio |

| Diethylamine | Ethyl 5-(diethylamino)pent-3-enoate | 35 | 80/20 |

| Di-n-propylamine | Ethyl 5-(di-n-propylamino)pent-3-enoate | 25 | 85/15 |

| Di-n-butylamine | Ethyl 5-(di-n-butylamino)pent-3-enoate | 20 | 88/12 |

| Pyrrolidine | Ethyl 5-(pyrrolidin-1-yl)pent-3-enoate | 80 | 65/35 |

Regioselectivity in Conjugate (Michael-type) Additions

The extended conjugation in (E)-Ethyl penta-2,4-dienoate presents multiple electrophilic sites for conjugate addition, primarily the β- and δ-positions (C3 and C5). The regioselectivity of Michael-type additions is influenced by the nature of the nucleophile and the reaction conditions. Generally, soft nucleophiles tend to favor 1,6-addition (attack at the δ-position), while harder nucleophiles may favor 1,4-addition (attack at the β-position). wikipedia.org

In the context of organocopper reagents, which are soft nucleophiles, 1,6-conjugate addition to 2,4-dienoates is a common pathway. wikipedia.org For instance, the addition of ethylmagnesium bromide to ethyl sorbate (B1223678), a similar conjugated dienoate, in the presence of a copper catalyst with a specific chiral ligand, resulted in a highly regioselective and enantioselective 1,6-Michael addition. wikipedia.org This suggests that similar regiocontrol can be expected with (E)-Ethyl penta-2,4-dienoate under appropriate catalytic conditions.

The regioselectivity can also be influenced by the presence of Lewis acids or other catalysts that can coordinate to the carbonyl oxygen, thereby enhancing the electrophilicity at different positions of the conjugated system.

Oxidative Transformations: Formation of Carboxylic Acids and Epoxides

(E)-Ethyl penta-2,4-dienoate can undergo oxidative transformations to yield valuable products such as carboxylic acids and epoxides. nih.govbeilstein-journals.org

The oxidation of the ester can lead to the corresponding carboxylic acid, (E)-penta-2,4-dienoic acid. nih.govbeilstein-journals.org This transformation can be achieved using standard oxidizing agents.

The epoxidation of the conjugated diene system presents a more complex scenario due to the presence of two double bonds with different reactivities. The regioselectivity of epoxidation is influenced by the electronic and steric properties of the diene. For conjugated dienyl esters, epoxidation often occurs preferentially at the more electron-rich double bond. nih.gov In the case of (E)-Ethyl penta-2,4-dienoate, the C4-C5 double bond is generally more susceptible to electrophilic attack than the C2-C3 double bond, which is deactivated by the electron-withdrawing ester group.

Studies on the monoepoxidation of conjugated dienes using reagents like methyltrioxorhenium (MTO) with hydrogen peroxide have shown that the site of epoxidation is dependent on olefin substitution and geometry. nih.govacs.org For conjugated dienyl esters, epoxidation typically occurs at the terminal double bond. acs.org For example, treatment of a similar conjugated dienyl ester with m-CPBA can lead to the formation of an epoxide at the distal double bond. nih.gov

Reductive Transformations: Pathways to Saturated Esters

The conjugated double bonds of (E)-Ethyl penta-2,4-dienoate can be reduced to yield the corresponding saturated ester, ethyl pentanoate. nih.gov This transformation is typically achieved through catalytic hydrogenation.

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is an effective method for the complete saturation of the diene system. pnas.orgvulcanchem.com The reaction proceeds via the sequential reduction of the double bonds. The reduction can sometimes be controlled to yield partially hydrogenated products, such as ethyl pent-3-enoate or ethyl pent-2-enoate, by careful selection of the catalyst, reaction conditions (temperature, pressure), and substrate-to-catalyst ratio. mdpi.com

Table 2: Catalytic Hydrogenation of a Conjugated Diene pnas.org

| Substrate | Catalyst | Product | Yield (%) |

| 4-Methyl-3-hepten-2-one | 10% Pd/C | 4-Methyl-2-heptanone | 78 |

Nucleophilic Substitution Reactions at the Ester Moiety

The ethyl ester group of (E)-Ethyl penta-2,4-dienoate is susceptible to nucleophilic substitution reactions, such as hydrolysis and transesterification, without affecting the conjugated diene system under appropriate conditions. nih.govnih.gov

Hydrolysis of the ester to the corresponding carboxylic acid, (E)-penta-2,4-dienoic acid, can be carried out under either acidic or basic conditions. nih.govnih.gov This transformation is often a preliminary step for further functionalization of the carboxyl group.

Transesterification, the conversion of the ethyl ester to another ester, can be achieved by reacting (E)-Ethyl penta-2,4-dienoate with a different alcohol in the presence of an acid or base catalyst. For example, treatment with sodium methoxide (B1231860) in methanol (B129727) would yield methyl penta-2,4-dienoate. acs.org These reactions are typically equilibrium-driven, and the use of a large excess of the new alcohol or removal of ethanol (B145695) can drive the reaction to completion.

Intramolecular Cyclization and Rearrangement Processes

A notable intramolecular reaction involving a derivative of ethyl penta-2,4-dienoate is the acylative C-C single-bond cleavage. A study by Kuroda et al. demonstrated that ethyl 4,5-disubstituted 2-(trimethylsilylmethyl)penta-2,4-dienoate undergoes a C3-C4 bond cleavage when treated with trifluoromethanesulfonic acid in nitriles. acs.org This reaction leads to the formation of an ethyl 2-(2-oxoalkyl)acrylate. acs.org

The proposed mechanism involves the initial protonation of the diene system, followed by an intramolecular cyclization involving the silyl (B83357) group to form a strained four-membered ring intermediate. acs.org The cleavage of this ring and subsequent reaction with the nitrile solvent, followed by hydrolysis, affords the final product. acs.org Interestingly, when the reaction is carried out in bulky nitriles, a competing self-cyclization pathway becomes significant, leading to a 3-methylenetetrahydrofuran-2-one derivative. acs.org This demonstrates the delicate balance between different reactive pathways available to this complex system.

Mechanistic Studies of Self-Cyclization to Heterocyclic Structures (e.g., Lactones)

The self-cyclization of (E)-ethyl penta-2,4-dienoate to form heterocyclic structures such as lactones is not a widely reported transformation under simple thermal or acid-catalyzed conditions. However, mechanistic insights can be drawn from studies on closely related substrates. Research on substituted ethyl penta-2,4-dienoates has provided plausible pathways for such intramolecular reactions.

A notable study on ethyl 4,5-disubstituted 2-(trimethylsilylmethyl)penta-2,4-dienoates offers a detailed mechanistic hypothesis for their self-cyclization to α-methylene-γ-lactones under Ritter conditions (trifluoromethanesulfonic acid in nitriles) oup.com. While the substitution at the 2-position with a trimethylsilylmethyl group is crucial for the observed reactivity in that specific system, the proposed mechanism for the cyclization step itself provides a valuable model for the potential behavior of the parent (E)-ethyl penta-2,4-dienoate.

The proposed mechanism suggests that under acidic conditions, protonation of the diene system could occur. Following this activation, an intramolecular nucleophilic attack by the ester oxygen atom onto the activated diene system would lead to the formation of a cyclic intermediate. Subsequent loss of a proton and rearrangement would then yield the lactone product. In the case of the 2-(trimethylsilylmethyl) substituted compound, the reaction is more complex, involving the unique properties of the silicon group to facilitate the reaction oup.com.

For the corresponding 4,5-disubstituted 2-(trimethylsilylmethyl)penta-2,4-dienoic acids, this self-cyclization to spiro-α-methylene-γ-lactones proceeds with high yields in acetonitrile (B52724) without the competing C-C bond cleavage seen in the ester counterparts oup.com. This suggests that the carboxylic acid group is more prone to this intramolecular cyclization than the ethyl ester. The proposed mechanism involves the loss of a proton from the intermediate, which is more facile for the carboxylic acid than the elimination of an ethyl cation from the ester oup.com.

While direct evidence for the self-cyclization of unsubstituted (E)-ethyl penta-2,4-dienoate to a simple lactone is scarce in the literature, these studies on related compounds suggest that such a transformation would likely require acid catalysis to activate the diene system for intramolecular attack by the ester oxygen. The efficiency of such a reaction would be a subject for further investigation.

Radical Addition Chemistry and Mechanisms

(E)-Ethyl penta-2,4-dienoate is an effective substrate in radical addition reactions, primarily undergoing 1,6-conjugate addition. This reactivity allows for the formation of new carbon-carbon bonds at the δ-position relative to the carbonyl group, leading to β,γ-unsaturated ester products.

A significant area of research has been the addition of tertiary carbon radicals to (E)-ethyl penta-2,4-dienoate, often facilitated by visible-light photoredox catalysis. In these reactions, tertiary carbon radicals are generated from precursors like tertiary alcohols or carboxylic acids. The mechanism involves the one-electron oxidation of an oxalate (B1200264) salt precursor by an iridium-based photocatalyst in its excited state. This generates a carboxylate radical which then undergoes decarboxylation (loss of two CO₂ molecules) to furnish the tertiary carbon radical mcmaster.ca.

This nucleophilic radical then adds to the electron-deficient diene system of (E)-ethyl penta-2,4-dienoate. The addition occurs preferentially at the terminal carbon (C-5) of the diene, leading to a dienolate radical intermediate. This intermediate is then reduced by the photocatalyst in its reduced state, and subsequent protonation yields the 1,6-addition product. A key feature of this reaction is its high regioselectivity for 1,6-addition over 1,4-addition, with the resulting double bond being predominantly in the (E)-configuration cardiff.ac.uk.

The reaction conditions, such as solvent and concentration, have been found to significantly influence the yield of the 1,6-addition product. For instance, in the coupling of a tertiary carbon radical derived from 1-methylcyclohexanol (B147175) with ethyl 2,4-pentadienoate, a solvent system of THF/DME was found to be optimal, and higher yields were obtained at lower concentrations cardiff.ac.uk.

The scope of this radical addition has been explored with various tertiary radicals and substituted pentadienoates, consistently yielding the corresponding 1,6-adducts in good yields. This methodology has proven effective for constructing quaternary carbon centers mcmaster.cacardiff.ac.uk.

Below is a table summarizing research findings on the radical addition to (E)-ethyl penta-2,4-dienoate and related systems.

| Radical Precursor | Diene | Catalyst/Conditions | Product Type | Yield | Reference |

| Cesium oxalate salt of 1-methylcyclohexanol | Ethyl 2,4-pentadienoate | Ir photocatalyst, visible light, THF/DME | 1,6-addition | 74-82% | cardiff.ac.uk |

| Various tertiary cesium oxalates | Esters of 2,4-pentadienoic acid | Ir photocatalyst, visible light | 1,6-addition | 52-77% | cardiff.ac.uk |

| N-Acylated aziridines | Ethyl (E)-penta-2,4-dienoate | Titanocene(III) complex | Conjugate addition | - | dicp.ac.cn |

Another example of radical addition to (E)-ethyl penta-2,4-dienoate involves the addition of the nitrogen dioxide radical (NO₂•). This reaction leads to the formation of a nitrodiene-ester, demonstrating the versatility of the diene system in accepting radical species nih.gov.

Strategic Applications in Complex Organic Synthesis

(E)-Ethyl penta-2,4-dienoate (B1249696) as a Key Intermediate in Multi-Step Syntheses

The utility of (E)-ethyl penta-2,4-dienoate as a crucial intermediate is well-documented in the synthesis of complex organic molecules. Its structure allows it to serve as a foundational element that can be elaborated through various chemical transformations. For instance, its derivatives are employed in the synthesis of biologically significant compounds. A notable example involves the Fe-catalyzed cross-coupling of methyl-(2E,4Z)-5-chloropenta-2,4-dienoate with n-pentylmagnesium bromide to produce methyl-(2E,4Z)-deca-2,4-dienoate, a sex pheromone component of the spruce bark beetle Pityogenes chalcographus and the bean weevil Acanthoscelides obtectus. researchgate.net

Furthermore, the analogous (E)-methyl penta-2,4-dienoate undergoes a Diels-Alder reaction, and the resulting cycloadduct serves as a precursor for Cilazapril, an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure and heart failure. clockss.org The ability to prepare various stereoisomers of related dienoic esters with high purity, often through methods like palladium-catalyzed Negishi coupling, underscores the importance of this structural motif as an intermediate for creating precisely defined larger molecules. pnas.org This controlled synthesis is critical for accessing specific isomers of natural products and other target molecules. pnas.org

Construction of Novel Cyclic and Heterocyclic Ring Systems

The conjugated diene system of (E)-ethyl penta-2,4-dienoate and its derivatives makes it an excellent participant in cycloaddition reactions, which are fundamental for building cyclic and heterocyclic frameworks. It readily engages in pericyclic reactions, most notably the Diels-Alder reaction, to form six-membered rings. evitachem.comvulcanchem.com

Beyond the classic Diels-Alder reaction, derivatives of (E)-ethyl penta-2,4-dienoate are particularly effective in [3+2] cycloaddition reactions. Research has shown that (2E,4E)-ethyl 5-(phenylsulfonyl)penta-2,4-dienoate acts as a dipolarophile, reacting with various 1,3-dipoles like azomethine ylides, nitrones, and nitrile oxides. acs.orgacs.orgresearchgate.net These reactions proceed in a chemo-, regio-, and stereoselective manner to afford a range of five-membered heterocyclic compounds, including pyrrolidines, isoxazolidines, and isoxazolines, often in good yields. acs.orgscience.govresearchgate.net

Another synthetic route involves the reaction of substituted 2-cyanopenta-2,4-dienoates with ethyl isocyanoacetate in the presence of a base like DBU. This process yields highly functionalized 2,3-dihydro-1H-pyrroles. rsc.org The versatility of these cycloaddition strategies highlights the compound's significance in generating molecular diversity.

| Reaction Type | Reactants | Resulting Ring System | Reference |

|---|---|---|---|

| [4+2] Diels-Alder | (E)-Methyl penta-2,4-dienoate, Phthalazine-1,4-dione | Bicyclic adduct (Cilazapril precursor) | clockss.org |

| [3+2] Cycloaddition | (2E,4E)-Ethyl 5-(phenylsulfonyl)penta-2,4-dienoate, Azomethine ylides | Pyrrolidines | acs.orgacs.org |

| [3+2] Cycloaddition | (2E,4E)-Ethyl 5-(phenylsulfonyl)penta-2,4-dienoate, Nitrones | Isoxazolidines | acs.orgacs.org |

| [3+2] Cycloaddition | (2E,4E)-Ethyl 5-(phenylsulfonyl)penta-2,4-dienoate, Nitrile oxides | Isoxazolines | acs.orgacs.org |

| Base-mediated Cyclization | Ethyl 5-(4-chlorophenyl)-2-cyanopenta-2,4-dienoate, Ethyl isocyanoacetate | 2,3-Dihydro-1H-pyrrole | rsc.org |

Precursors for Advanced Organic Molecules and Scaffolds

The reactivity of (E)-ethyl penta-2,4-dienoate makes it an effective precursor for more advanced organic molecules and complex molecular scaffolds. Its derivatives serve as starting materials for pharmaceuticals, bioactive natural products, and other fine chemicals. evitachem.comvulcanchem.com For example, α-substituted ethoxy dienes, which can be derived from related acetal (B89532) precursors, act as acyl anion equivalents and can be hydrolyzed to form α,β-unsaturated carbonyl compounds, which are themselves important synthetic intermediates. sci-hub.se

The strategic application of (E)-ethyl penta-2,4-dienoate is also seen in the synthesis of complex natural product fragments. In one approach, it was used in the synthesis of a precursor to D-erythro-Sphingosine, a fundamental component of sphingolipids. This demonstrates its role in building molecules with specific stereochemistry and functionality essential for biological activity. The cycloadducts formed from this diene are described as pivotal intermediates in the path toward synthesizing these complex targets. vulcanchem.com

Stereocontrolled Synthesis of Spiroheterocyclic Derivatives

A significant application of (E)-ethyl penta-2,4-dienoate derivatives is in the stereocontrolled synthesis of spiroheterocyclic compounds. These are complex three-dimensional structures where two rings are connected through a single shared atom. The one-pot [3+2] cycloaddition reaction of (2E,4E)-ethyl 5-(phenylsulfonyl)penta-2,4-dienoate with azomethine ylides has been shown to produce spiroheterocyclic systems with high stereoselectivity. acs.orgresearchgate.netscience.gov

These reactions can be designed to be highly diastereoselective, allowing for the precise construction of multiple contiguous stereocenters. researchgate.net For example, the reaction between azomethine ylides and the dienyl sulfone derivative of ethyl penta-2,4-dienoate can lead to the formation of spiro-pyrrolidines and spiro-isoxazolidines. acs.orgresearchgate.net The predictability and high stereocontrol of these cycloaddition reactions make them powerful tools for synthesizing complex, chirally-defined spiro compounds, which are of significant interest in medicinal chemistry. researchgate.net

Polymerization Chemistry of E Ethyl Penta 2,4 Dienoate and Conjugated Dienoate Monomers

Anionic Polymerization: Regioselectivity and Stereospecificity Studies

Anionic polymerization of conjugated dienoates like (E)-Ethyl penta-2,4-dienoate (B1249696) provides a pathway to polymers with well-defined structures. This method is particularly noted for its ability to control regioselectivity and stereospecificity.

Research into the anionic polymerization of polar diene monomers has demonstrated the potential for regioselective 1,4-addition. researchgate.net For instance, the polymerization of methyl 2-methyl-2,4-hexadienoate and methyl 2,4-dimethyl-2,4-pentadienoate using initiators like t-BuLi or t-BuMgCl in toluene (B28343) resulted in complete trans-1,4-addition. researchgate.net The use of a bulky aluminum Lewis acid, methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) (MAD), has been shown to produce polymers with narrow molecular weight distributions. researchgate.net This approach allows for the synthesis of polymers with specific microstructures, which can then be hydrogenated to create head-to-head and head-to-tail poly(propylene-alt-methyl methacrylate)s. researchgate.net

Furthermore, stereospecific anionic polymerization of sorbic acid derivatives has been achieved using a combination of alkyl lithium and bulky aluminum Lewis acids, leading to polymers with a threodisyndiotactic structure. researchgate.net N-heterocyclic carbenes have also been employed as organocatalysts in the anionic polymerization of alkyl sorbates, yielding cyclic 1,4-trans-poly(alkyl sorbate)s. researchgate.netrsc.orgnih.gov The anionic polymerization of ethyl sorbate (B1223678) (ES) initiated by PnBu3 has also been shown to be a controlled process, yielding poly(ES). nitech.ac.jp

The table below summarizes the outcomes of anionic polymerization of various conjugated dienoate monomers.

| Monomer | Initiator/Catalyst | Key Findings |

| Methyl 2-methyl-2,4-hexadienoate | t-BuLi or t-BuMgCl | Complete trans-1,4-addition. researchgate.net |

| Methyl 2,4-dimethyl-2,4-pentadienoate | t-BuLi or t-BuMgCl | Complete trans-1,4-addition. researchgate.net |

| Sorbic acid derivatives | Alkyl lithium / MAD | Threodisyndiotactic polymers. researchgate.net |

| Alkyl sorbates | N-heterocyclic carbene / MAD | Cyclic 1,4-trans-poly(alkyl sorbate)s. researchgate.netrsc.orgnih.gov |

| Ethyl sorbate (ES) | PnBu3 | Controlled polymerization. nitech.ac.jp |

Radical Polymerization: Investigation of Addition Patterns and Polymer Structure

Radical polymerization offers another versatile method for polymerizing conjugated dienoates. This technique often leads to polymers with different microstructures compared to anionic methods.

The radical polymerization of methyl penta-2,4-dienoate has been shown to produce a homopolymer with a mix of backbone repeat units, resulting from both 1,4- and 1,2-addition in an approximate 85:15 ratio. nih.gov Similarly, the radical polymerization of methyl isoprenecarboxylate, initiated by azobisisobutyronitrile (AIBN), proceeds through competing 1,4- and 1,2-addition modes. nih.gov

The reactivity of the monomer plays a significant role in radical polymerization. For instance, in a competition experiment, methyl isoprenecarboxylate was found to be consumed about four times faster than ethyl sorbate, which is attributed to the easier approach of a propagating radical to the unsubstituted methylene (B1212753) carbon of methyl isoprenecarboxylate. nih.gov

While free radical polymerization of sorbic acid and its esters has been explored, it has been noted that these monomers can be unpredictable, particularly in mixtures. google.comgoogle.com Thermal polymerization has been reported to yield primarily dimeric and trimeric products through Diels-Alder additions. scribd.com However, the use of initiators can facilitate the formation of polymers. google.comgoogle.com

The table below details the addition patterns observed in the radical polymerization of select conjugated dienoates.

| Monomer | Initiator | Addition Pattern (ratio) |

| Methyl penta-2,4-dienoate | Radical initiator | 1,4- vs. 1,2-addition (85:15). nih.gov |

| Methyl isoprenecarboxylate | AIBN | Competing 1,4- and 1,2-addition. nih.gov |

Group Transfer Polymerization (GTP) for Controlled Polymer Architectures

Group Transfer Polymerization (GTP) is a powerful technique for the synthesis of well-defined polymers from acrylic monomers and has been successfully applied to conjugated dienoates, offering excellent control over molecular weight and architecture. researchgate.netillinois.edu

The GTP of ethyl sorbate (ES) has been investigated using a hydrosilylation-promoted approach. researchgate.netacs.orgacs.org This method can be conducted in a living manner to produce well-defined poly(ethyl sorbate) (PES). acs.orgacs.org Two main strategies have been employed: a single catalyst method using B(C₆F₅)₃ for both hydrosilylation and polymerization, and a catalyst switch method where B(C₆F₅)₃ catalyzes the initial hydrosilylation to form a silyl (B83357) ketene (B1206846) acetal (B89532) (SKA), followed by polymerization catalyzed by a phosphazene base like t-Bu-P₄. acs.orgacs.org The single catalyst method yields PES with a trans structure, while the catalyst switch method can produce both cis and trans structures. acs.orgacs.org

Kinetic studies have shown that the propagation rate for t-Bu-P₄-catalyzed GTP is significantly higher than that for B(C₆F₅)₃-catalyzed polymerization. acs.org This controlled/living nature of GTP has enabled the synthesis of α-end-functionalized PES and various block copolymers. researchgate.netacs.orgacs.org

The GTP of other polyunsaturated monomers like methyl pentadienoate and ethyl muconate has also been explored, demonstrating regiospecific 1,4-polymerization. researchgate.net

Below is a summary of GTP systems for conjugated dienoates.

| Monomer | Polymerization Method | Key Features |

| Ethyl sorbate (ES) | Hydrosilylation-promoted GTP | Controlled/living polymerization, synthesis of well-defined PES. researchgate.netacs.orgacs.org |

| Ethyl sorbate (ES) | Single catalyst GTP (B(C₆F₅)₃) | Produces trans-PES. acs.orgacs.org |

| Ethyl sorbate (ES) | Catalyst switch GTP (B(C₆F₅)₃ / t-Bu-P₄) | Produces cis and trans PES, higher propagation rate. acs.orgacs.org |

| Methyl pentadienoate, Ethyl muconate | GTP | Regiospecific 1,4-polymerization. researchgate.net |

Copolymerization with Diverse Monomers: Property Tailoring

Copolymerization of (E)-Ethyl penta-2,4-dienoate and other conjugated dienoates with a variety of comonomers is a key strategy for tailoring the properties of the resulting polymers. This approach allows for the incorporation of different functionalities and the modulation of physical and chemical characteristics.

For example, (E)-Ethyl penta-2,4-dienoate can be copolymerized with other monomers to create polymers with specific desired properties. The controlled/living nature of hydrosilylation-promoted GTP of ethyl sorbate has been leveraged to produce AB-diblock, ABA-triblock, and ABC-triblock copolymers with monomers like methyl methacrylate (B99206) (MMA) and n-butyl acrylate (B77674) (nBA). acs.org The resulting copolymers, such as those composed of poly(ethyl sorbate) (PES), poly(methyl methacrylate) (PMMA), and poly(n-butyl acrylate) (PnBA), exhibit properties derived from each of the constituent blocks. acs.org

Radical copolymerizations of terpenoid-derived conjugated dienes with common vinyl monomers like methyl acrylate (MA), acrylonitrile (B1666552) (AN), MMA, and styrene (B11656) (St) have also been successfully carried out. mdpi.com These copolymerizations often result in copolymers with significant incorporation of the bio-based diene monomer, leading to materials with unique thermal properties. mdpi.com For instance, copolymers of these dienes with MA exhibit glass transition temperatures (Tg) significantly higher than that of poly(methyl acrylate) homopolymer. mdpi.com

The table below provides examples of copolymerization involving conjugated dienoates.

| Conjugated Dienoate | Comonomer(s) | Polymerization Method | Resulting Copolymer |

| (E)-Ethyl penta-2,4-dienoate | Various monomers | Not specified | Polymers with tailored properties. |

| Ethyl sorbate (ES) | MMA, nBA | Hydrosilylation-promoted GTP | AB-diblock, ABA- and ABC-triblock copolymers (PES, PMMA, PnBA). acs.org |

| Terpenoid-derived dienes | MA, AN, MMA, St | Radical copolymerization | Copolymers with 40-60 mol% diene incorporation. mdpi.com |

Control of Polymer Microstructure: Head-to-Head vs. Head-to-Tail Linkages

The control of polymer microstructure, specifically the arrangement of monomer units within the polymer chain (e.g., head-to-head vs. head-to-tail linkages), is crucial as it significantly influences the polymer's properties.

In the context of conjugated dienoates, regioselective polymerization plays a key role in determining these linkages. Anionic polymerization of specific methyl 2,4-alkadienoates has been utilized to synthesize polymers that, upon hydrogenation, yield well-defined head-to-head (H-H) and head-to-tail (H-T) alternating copolymers. researchgate.net For example, the 1,4-anionic polymerization of methyl 2-methyl-2,4-hexadienoate and subsequent hydrogenation leads to the formation of H-H poly(propylene-alt-methyl methacrylate). researchgate.net Conversely, the polymerization of methyl 2,4-dimethyl-2,4-pentadienoate under similar conditions results in H-T poly(propylene-alt-methyl methacrylate) after hydrogenation. researchgate.net

The thermal properties of these microstructurally distinct polymers can differ significantly. For instance, the glass transition temperature of a H-H copolymer of propylene (B89431) and methyl methacrylate was found to be approximately 30°C higher than its H-T counterpart, and the H-H copolymer also exhibited greater thermal stability. researchgate.net

Post-polymerization modification of poly(ethyl sorbate) has also been shown to produce unique head-to-head alternating copolymers. researchgate.net

The table below illustrates the synthesis of polymers with controlled head-to-head and head-to-tail linkages.

| Precursor Polymer | Polymerization Method | Resulting Microstructure after Hydrogenation |

| Poly(methyl 2-methyl-2,4-hexadienoate) | Anionic 1,4-addition | Head-to-head poly(propylene-alt-methyl methacrylate). researchgate.net |

| Poly(methyl 2,4-dimethyl-2,4-pentadienoate) | Anionic 1,4-addition | Head-to-tail poly(propylene-alt-methyl methacrylate). researchgate.net |

Diastereoselectivity and Double-Bond Geometry Control in Polymer Chains

Achieving control over diastereoselectivity and the geometry of the double bonds within the polymer chain is a sophisticated aspect of polymer synthesis that profoundly impacts the material's properties.

In the group transfer polymerization (GTP) of ethyl sorbate and ethyl muconate, diastereoselectivity has been observed, with a 2:1 erythro selectivity for ethyl sorbate and a 2:1 meso selectivity for ethyl muconate. researchgate.net Furthermore, a 3:1 preference for the trans geometry of the backbone double bond was noted in these polymerizations. researchgate.net In contrast, the GTP of a triene lactone showed high trans selectivity for the double-bond geometry but appeared to lack diastereoselectivity. researchgate.net

The t-Bu-P₄-catalyzed GTP of oligo(ethylene glycol) sorbate monomers proceeds in a 1,4-regioselective manner to produce polymers with a trans-rich backbone (approximately 80%). researchgate.netacs.org Subsequent hydrogenation of these polymers has been shown to result in an erythro-rich structure (around 60%) in terms of diastereochemistry. researchgate.netacs.org

Anionic polymerization of sorbic acid derivatives using bulky aluminum Lewis acids has been shown to proceed in a threodisyndiotactic manner, indicating a high degree of stereocontrol. researchgate.net The ability to control double-bond geometry is also evident in the synthesis of conjugated dienoates themselves, where catalytic methods can provide excellent stereocontrol. acs.org

The table below summarizes the stereochemical control achieved in the polymerization of conjugated dienoates.

| Monomer | Polymerization Method | Diastereoselectivity | Double-Bond Geometry |

| Ethyl sorbate | GTP | 2:1 erythro selectivity. researchgate.net | 3:1 trans preference. researchgate.net |

| Ethyl muconate | GTP | 2:1 meso selectivity. researchgate.net | 3:1 trans preference. researchgate.net |

| Oligo(ethylene glycol) sorbates | t-Bu-P₄-catalyzed GTP | Erythro-rich (ca. 60%) after hydrogenation. researchgate.netacs.org | trans-rich (ca. 80%). researchgate.netacs.org |

| Sorbic acid derivatives | Anionic polymerization with MAD | Threodisyndiotactic. researchgate.net | Not specified |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Investigations of Reaction Pathways and Transition States

Density Functional Theory (DFT) has become an indispensable method for investigating the reactivity of (E)-Ethyl penta-2,4-dienoate (B1249696) and its derivatives, particularly in cycloaddition reactions. DFT calculations are instrumental in modeling reaction pathways, locating and characterizing transition states (TS), and understanding reaction mechanisms at a molecular level.

A notable application of DFT is in the study of [3+2] cycloaddition reactions. For instance, in the reaction of (2E,4E)-ethyl 5-(phenylsulfonyl)penta-2,4-dienoate, a structurally related compound, with various 1,3-dipoles like azomethine ylides and nitrones, DFT calculations were performed to elucidate the reaction mechanism. acs.org These computational studies, often carried out using software like Gaussian, complement experimental techniques such as single-crystal X-ray diffraction to confirm the structures of the resulting heterocyclic products. acs.org

DFT calculations have successfully rationalized the high reactivity of certain dienes in catalyzed reactions. In Rh(I)-catalyzed intramolecular [3+2] cycloadditions, DFT has been used to map the entire catalytic cycle, including substrate-catalyst complex formation, cyclopropane (B1198618) cleavage, alkyne/alkene insertion, and reductive elimination. nih.govpku.edu.cn These studies identified the alkene/alkyne insertion step as the rate-determining and stereoselectivity-determining step of the cycloaddition. nih.govpku.edu.cn Furthermore, DFT results can explain why side reactions, such as β-hydride elimination, may compete with the desired cycloaddition pathway under certain conditions. nih.gov

The theory is also used to model how substituents influence reactivity. The presence of an electron-withdrawing sulfonyl group in derivatives like ethyl 5-(phenylsulfonyl)penta-2,4-dienoate enhances the dienophile's activity. DFT calculations show this favors the formation of endo transition states in cycloaddition reactions.

Table 1: Representative DFT Functionals and Basis Sets in Reactivity Studies

| Computational Task | Functional | Basis Set | Application/System |

|---|---|---|---|

| Mechanism & Stereochemistry | B3LYP | 6-31G(d) | Imidazolidinone-catalyzed (4+3) cycloaddition. acs.org |

| Single-Point Energy | M06-2X | 6-311+G(d,p) | Refinement of energies for cycloaddition transition states. acs.org |

| Mechanism & Stereochemistry | - | - | [3+2] cycloaddition of (2E,4E)-ethyl 5-(phenylsulfonyl)penta-2,4-dienoate. acs.org |

This table is illustrative and based on methods used for similar reactive systems.

Application of Frontier Molecular Orbital (FMO) Theory to Reactivity Prediction

Frontier Molecular Orbital (FMO) theory offers a powerful, qualitative model for predicting the reactivity and selectivity of chemical reactions, including those involving (E)-Ethyl penta-2,4-dienoate. ucsb.eduwikipedia.org This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of the other (the electrophile). ucsb.eduwikipedia.org

For (E)-Ethyl penta-2,4-dienoate, which is an electron-deficient diene due to the electron-withdrawing ester group, its reactivity in many reactions is governed by its low-energy LUMO. In [3+2] cycloadditions with nucleophilic species such as azomethine ylides, FMO theory predicts that the reaction occurs preferentially at the β-position of the dienoate. This regioselectivity is attributed to the localization of the LUMO, which has a larger orbital coefficient on the β-carbon, making it the primary site for nucleophilic attack.

The predictive power of FMO theory is further enhanced by considering the effect of substituents. Electron-withdrawing groups, such as a phenylsulfonyl group at the 5-position, lower the energy of the LUMO, making the dienoate a better electron acceptor (dienophile) and thus more reactive in cycloaddition reactions. This enhanced dienophile activity often leads to a preference for endo transition states, a common stereochemical outcome in Diels-Alder reactions that can be rationalized by secondary orbital interactions between the diene and dienophile. wikipedia.org

Table 2: FMO Concepts in Predicting Reactivity of (E)-Ethyl penta-2,4-dienoate

| Reactant Role | Key Orbital | Interaction | Predicted Outcome |

|---|---|---|---|

| Electrophile/Dienophile | LUMO | HOMO (Nucleophile) - LUMO (Dienoate) | Nucleophilic attack at the β-position. |

Molecular Electron Density Theory (MEDT) in Understanding Reaction Mechanisms

Molecular Electron Density Theory (MEDT) provides an alternative and complementary perspective to FMO theory for understanding chemical reactivity. researchgate.net MEDT posits that changes in the electron density, rather than orbital interactions alone, govern the feasibility and outcome of a reaction. mdpi.com This theory has been successfully applied to analyze polar cycloaddition reactions, which are relevant to the chemistry of (E)-Ethyl penta-2,4-dienoate.

In the context of Diels-Alder and other cycloaddition reactions, MEDT analyzes the flow of electron density from the nucleophilic to the electrophilic partner at the transition state. The electrophilic and nucleophilic character of reactants are quantified using indices derived from DFT, such as the electrophilicity (ω) and nucleophilicity (N) indices. mdpi.com For a derivative like (2E,4E)-ethyl 5-(phenylsulfonyl)penta-2,4-dienoate, its enhanced dienophile character would be reflected in a high electrophilicity index.

Studies on related cycloadditions have utilized MEDT to explain reaction mechanisms and selectivity. acs.org For example, MEDT has been used to study the competitiveness between polar Diels-Alder and polar Alder-ene reactions, demonstrating that the polar character of the transition state can favor one pathway over another. nih.gov The analysis of the electron localization function (ELF), a key tool within MEDT, helps to visualize the formation of new bonds by tracking the changes in electron density along the reaction coordinate. researchgate.net This approach has revealed that many cycloadditions proceed through a non-concerted, two-stage one-step mechanism, where the formation of the two new sigma bonds is asynchronous. researchgate.net

Distortion-Interaction Theory for Mechanistic Insight

The Distortion-Interaction model, also known as the Activation Strain Model, is a powerful computational tool for analyzing reaction barriers. wikipedia.org This model deconstructs the activation energy (ΔE‡) of a reaction into two key components: the distortion energy (ΔE_dist) and the interaction energy (ΔE_int).

Distortion Energy (ΔE_dist): This term represents the energy required to distort the reactants from their ground-state geometries to the geometries they adopt in the transition state. wikipedia.org

Interaction Energy (ΔE_int): This term reflects the stabilizing interaction (including orbital, electrostatic, and Pauli repulsion components) between the distorted reactant molecules in the transition state. d-nb.info

This analysis provides valuable mechanistic insights. For example, in cycloaddition reactions, a catalyst or a substituent might lower the activation barrier not by increasing the stabilizing interaction energy, but by reducing the required distortion energy of the reactants.

This framework has been applied to understand reactivity trends and stereoselectivity in various cycloadditions. acs.orgacs.org For instance, in analyzing the transition states leading to different stereoisomers, the distortion-interaction model can pinpoint whether the preference for one isomer stems from more favorable interactions or a lower penalty for geometric distortion in the preferred transition state. acs.org A study on related cycloaddition reactions highlighted the use of distortion-interaction theories, alongside FMO and MEDT, to provide a comprehensive understanding of the reaction. acs.org Analysis along the entire reaction coordinate, not just at the transition state, can reveal how the interplay between distortion and interaction energies controls reactivity. rsc.org

Table 3: Components of Distortion-Interaction/Activation Strain Model

| Energy Component | Description | Influence on Reactivity |

|---|---|---|

| ΔE‡ (Activation Energy) | The total energy barrier for the reaction. | Determines the reaction rate. |

| ΔE_dist (Distortion Energy) | Energy cost to deform reactants into their transition state geometries. | A higher distortion energy increases the activation barrier. wikipedia.org |

| ΔE_int (Interaction Energy) | Stabilizing interactions between the distorted reactants at the transition state. | A more stabilizing interaction energy lowers the activation barrier. wikipedia.org |

Semiempirical Molecular Orbital Calculations in Polymerization Studies

While high-level DFT methods provide great accuracy, they are computationally expensive, especially for large systems like polymers. Semiempirical molecular orbital methods offer a faster, albeit often less accurate, alternative for studying complex processes like polymerization. drexel.edu These methods use parameters derived from experimental data to simplify the calculations.

In the context of acrylate (B77674) polymerization, which is closely related to the potential polymerization of (E)-Ethyl penta-2,4-dienoate, computational studies have explored various aspects of the reaction mechanism. Studies on the thermal polymerization of ethyl acrylate have employed different levels of theory. westlake.edu.cnresearchgate.net While DFT is often preferred for accuracy in calculating energy barriers and rate constants, semiempirical methods have also been considered. drexel.edu However, it has been noted that semiempirical approaches can be prone to significant errors in predicting reaction barriers and rate constants for polymerization reactions. drexel.edu

Despite their limitations, semiempirical calculations can be useful for initial explorations, such as performing conformational searches of long polymer chains, before refining the results with more robust methods like DFT. For example, studies on the self-initiation mechanism in the thermal polymerization of ethyl and other alkyl acrylates have primarily relied on DFT to investigate the formation of initiating radicals and subsequent chain transfer reactions. westlake.edu.cn These studies highlight the complexity of polymerization processes and the need for accurate computational models to unravel the operative mechanisms.

Computational Prediction and Rationalization of Stereochemical Outcomes

One of the most significant applications of computational chemistry is the prediction and rationalization of the stereochemical outcomes of reactions. For (E)-Ethyl penta-2,4-dienoate and its derivatives, which can generate multiple stereocenters in a single reaction, theoretical calculations are invaluable for understanding and predicting the observed diastereoselectivity and enantioselectivity.

DFT calculations are widely used to model the transition states leading to different stereoisomeric products. nih.govmdpi.com By comparing the calculated free energies of these transition states, chemists can predict which stereoisomer will be formed preferentially. The transition state with the lower energy corresponds to the faster-forming, or kinetic, product. mdpi.com

For example, in the Rh(I)-catalyzed intramolecular [3+2] cycloadditions, DFT calculations have been crucial in explaining the observed stereoselectivity. The calculations revealed that the relative orientation of tethers in the vinylcyclopropane (B126155) substrates plays a key role in controlling the stereochemistry of the final bicyclic products. nih.govpku.edu.cn Similarly, in organocatalyzed (4+3) cycloaddition reactions, DFT has been used to analyze the transition states, employing distortion/interaction analysis to explain why one stereochemical pathway is favored over another. acs.org These analyses often pinpoint specific stabilizing interactions (like CH/π interactions) or destabilizing steric clashes that control the facial selectivity of the attack on the diene or dienophile. acs.org

The combination of computational modeling with experimental results, such as those from NMR spectroscopy and X-ray crystallography, provides a robust basis for confirming the stereochemical assignment of complex molecules derived from (E)-Ethyl penta-2,4-dienoate. acs.org

Chemistry of Substituted and Isomeric Penta 2,4 Dienoate Esters

Comparative Reactivity and Synthesis of (Z)-Ethyl penta-2,4-dienoate (B1249696)

The stereochemistry of the double bonds in ethyl penta-2,4-dienoate significantly influences its reactivity and physical properties. While the (E)-isomer is generally more stable, the (Z)-isomer is a key synthetic target for specific applications. The synthesis of (Z)-ethyl penta-2,4-dienoate can be achieved through methods like the Wittig reaction, which allows for the controlled formation of the Z-configured double bond. researchgate.net

The synthesis of all four stereoisomers of ethyl undeca-2,4-dienoate has been accomplished with high isomeric purity (≥98%) using palladium-catalyzed alkenylation (Negishi coupling) with ethyl (E)- and (Z)-β-bromoacrylates. pnas.orgpnas.org While methods like the Horner-Wadsworth-Emmons (HWE) and Still-Gennari olefinations have limitations in producing all isomers with high selectivity, the Negishi coupling has proven to be a versatile and highly selective method. pnas.org For instance, the (2Z,4E)-isomer, which can be challenging to synthesize with high purity via other methods, can be obtained with ≥98% selectivity using this approach. pnas.orgpnas.org

The reactivity of the (Z)-isomer, while less studied than the (E)-isomer, is of interest in organic synthesis. The specific geometry of the (Z)-isomer can lead to different outcomes in cycloaddition reactions and other transformations where the spatial arrangement of the diene system is critical.

Influence of Electronic and Steric Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of penta-2,4-dienoate esters can be finely tuned by the introduction of various substituents. These groups can exert electronic and steric effects that modify the electron density and accessibility of the diene system.

Phenylsulfonyl Group:

The phenylsulfonyl group acts as a strong electron-withdrawing group, significantly influencing the reactivity of the dienoate system. For example, (2E,4E)-ethyl 5-(phenylsulfonyl)penta-2,4-dienoate has been utilized as a dipolarophile in [3+2]-cycloaddition reactions with various azomethine ylides, nitrones, and nitrile oxides to produce heterocyclic compounds like pyrrolidines, isoxazolidines, and isoxazolines. acs.orgacs.org The chemoselectivity of these reactions can be dependent on the steric bulk of the reacting dipole. acs.org The crystal structures of several phenylsulfonyl-substituted pentadienoates have been determined, providing insights into their molecular conformation. nih.govresearchgate.netresearchgate.net The synthesis of these compounds can be achieved through methods such as the reaction of bis(phenylsulfonyl)methane (B177063) with trans-ethyl 4-bromocrotonate. researchgate.net

Phenyl Group:

The introduction of a phenyl group can extend the conjugation of the system and introduce steric bulk. Compounds like 2-ethylhexyl 2-acetyl-5-phenylpenta-2,4-dienoate and butyl (2Z,4E)-5-phenyl-2-(phenylformamido)penta-2,4-dienoate are examples of such substituted dienoates. ontosight.ai These compounds have potential applications in various fields, including pharmaceuticals and materials science. ontosight.ai The phenyl group's electronic and steric properties can influence the molecule's biological activity and reactivity in polymerization and other chemical transformations. ontosight.ai

Nitro Group:

The nitro group is a powerful electron-withdrawing substituent that significantly activates the diene system towards nucleophilic attack. For instance, nitropentadienoates react with primary amines to yield densely functionalized 2-methylideneazetidines through a likely aza-Michael addition followed by a 4-exo-trig cyclization. researchgate.net The nitro group in compounds like methyl (2Z,4E)-5-(diethylamino)-2-nitro-5-phenylpenta-2,4-dienoate can also be a site for further chemical modification, such as reduction.

Trifluoromethylphenyl Group:

The trifluoromethylphenyl group is another example of a substituent that can be used to modify the properties of penta-2,4-dienoates. This group is strongly electron-withdrawing and can influence the reactivity and biological activity of the molecule. For example, ethyl (2E,4E)-5-(3-trifluoromethylphenyl)penta-2,4-dienoate has been synthesized as an intermediate in the preparation of biologically active tetrahydroisoquinoline derivatives. jst.go.jp The synthesis of various compounds containing the trifluoromethylphenyl group highlights its importance in medicinal chemistry for creating potent therapeutic agents. nih.gov

Research on Other Alkyl Penta-2,4-dienoates (e.g., Methyl, 2-Ethylhexyl Esters)

The properties and reactivity of penta-2,4-dienoate esters can also be modulated by changing the alkyl group of the ester functionality.

Methyl Penta-2,4-dienoate:

Methyl penta-2,4-dienoate is a valuable building block in organic synthesis. ontosight.ai It can be synthesized through the esterification of penta-2,4-dienoic acid with methanol (B129727). ontosight.ai The conjugated diene system makes it a useful substrate in Diels-Alder reactions for the construction of cyclic systems. ontosight.aiacs.org For example, the reaction of methyl trans-2,4-pentadienoate with enamines leads to the formation of 1,3-cyclohexadienes. acs.org Furthermore, substituted methyl penta-2,4-dienoates have been used in cycloaromatization reactions to produce substituted 1,3-benzenedicarboxylates. tandfonline.com

2-Ethylhexyl Penta-2,4-dienoate: